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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of BAY1125976, a selective allosteric AKT1/2 inhibitor, in preclinical in vivo mouse xenograft

models. The information is compiled from publicly available research to guide the design and

execution of efficacy studies.

Introduction
BAY1125976 is a potent and selective inhibitor of AKT1 and AKT2, key components of the

PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various

cancers, making it a critical target for therapeutic intervention. In preclinical studies,

BAY1125976 has demonstrated significant antitumor activity in a range of cancer models with

activated AKT signaling.[1][2] These notes provide detailed dosage information and

experimental protocols for utilizing BAY1125976 in mouse xenograft studies.

Mechanism of Action
BAY1125976 functions as a selective, allosteric inhibitor of AKT1 and AKT2, with significantly

less activity against AKT3.[1] It binds to an allosteric pocket formed by the kinase and

pleckstrin homology (PH) domains of inactive AKT1, thereby preventing its phosphorylation and

subsequent activation by PDK1.[1][2] This inhibition of AKT activation disrupts downstream

signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells with an

overactive PI3K/AKT/mTOR pathway.[3][4]
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PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of

receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. PI3K then

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol

3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell

membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated

AKT then phosphorylates a multitude of downstream targets that promote cell growth and

survival. BAY1125976's inhibition of AKT1/2 effectively blocks these downstream effects.
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.
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The following tables summarize the in vivo dosages and experimental parameters for

BAY1125976 in various mouse xenograft models based on published studies.

Table 1: BAY1125976 In Vivo Dosage and Efficacy in Mouse Xenograft Models
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Tumor
Model

Mouse
Strain

BAY112597
6 Dosage
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Reported
Efficacy

KPL-4

(Breast

Cancer)

Nude 25 Oral Daily

Statistically

significant

tumor growth

inhibition.[2]

50 Oral Daily

Potent

antitumor

efficacy.[2]

MCF7

(Breast

Cancer)

Nude 25 Oral Daily

Significant

antitumor

efficacy.[2]

50 Oral Daily

Significant

antitumor

efficacy.[2]

LAPC-4

(Prostate

Cancer)

SCID/Nude 25 Oral Daily

Statistically

significant

tumor growth

inhibition.[2]

50 Oral Daily

Statistically

significant

tumor growth

inhibition.[2]

AXF 984

(Anal Cancer,

PDX)

Not Specified 50 Oral Daily
Tumor growth

inhibition.[2]

HBCx-2

(Breast

Cancer, PDX)

Not Specified Not Specified Oral
Daily or Twice

Daily

Tumor growth

inhibition.[2]
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Protocol 1: Preparation of BAY1125976 Formulation for
Oral Administration
This protocol is adapted from a general method for formulating poorly water-soluble

compounds for in vivo use.

Materials:

BAY1125976 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween 80 (Polysorbate 80)

Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

Procedure:

Prepare a stock solution of BAY1125976 in DMSO. For example, to create a 10 mg/mL

stock, dissolve 10 mg of BAY1125976 in 1 mL of DMSO.

To prepare the final dosing solution, use the following volumetric ratios: 10% DMSO, 40%

PEG300, 5% Tween 80, and 45% sterile saline.

For a 1 mL final volume:

Start with 400 µL of PEG300 in a sterile microcentrifuge tube.

Add 100 µL of the BAY1125976 DMSO stock solution to the PEG300 and mix thoroughly

until the solution is clear.

Add 50 µL of Tween 80 and mix until the solution is clear.

Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.
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The final concentration of this example formulation would be 1 mg/mL. Adjust the

concentration of the initial DMSO stock to achieve the desired final concentration for dosing.

It is recommended to prepare this formulation fresh on the day of administration.

Protocol 2: General Procedure for a Subcutaneous
Xenograft Study
This protocol provides a general workflow for establishing and conducting a subcutaneous

xenograft study to evaluate the efficacy of BAY1125976. Specific details for KPL-4, MCF7, and

LAPC-4 models are included.

Materials and Animals:

Female athymic nude, NOD/SCID, or NSG mice, 6-8 weeks old.

Cancer cell lines (e.g., KPL-4, MCF7, LAPC-4).

Cell culture medium and reagents.

Matrigel®.

Testosterone pellets (for LAPC-4 model).

Calipers for tumor measurement.

BAY1125976 formulation and vehicle control.

Experimental Workflow:
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Caption: General workflow for a mouse xenograft efficacy study.
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Detailed Steps:

Cell Culture and Preparation:

Culture cancer cells according to standard protocols.

Harvest cells during the exponential growth phase.

Perform a cell viability count (e.g., using trypan blue); viability should be >95%.

Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at the desired

concentration.

Tumor Cell Implantation:

KPL-4 Model: Subcutaneously inject 1-3 million KPL-4 cells in 100 µL of the cell/Matrigel

suspension into the flank of female nude or NOD/SCID mice.

MCF7 Model: Subcutaneously inject approximately 10 million MCF7 cells in a cell/Matrigel

suspension into the flank of female nude mice. Estrogen supplementation is required for

MCF7 tumor growth.

LAPC-4 Model: Subcutaneously inject approximately 10 million LAPC-4 cells in a

cell/Matrigel suspension into the flank of male SCID or nude mice.[5][6] These mice

require testosterone supplementation, which can be provided by implanting testosterone

pellets subcutaneously.[5]

Tumor Growth Monitoring and Treatment Initiation:

Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Once tumors reach an average volume of 100-200 mm³, randomize the mice into

treatment and control groups.[7][8]

Initiate treatment by administering BAY1125976 (e.g., 25 or 50 mg/kg) or the vehicle

control orally, once daily.
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Efficacy Evaluation and Study Endpoints:

Continue to monitor tumor volume and body weight 2-3 times per week.

The study should be terminated when tumors in the control group reach a predetermined

endpoint, such as a maximum volume (e.g., 1500-2000 mm³) or when tumors show signs

of ulceration, as per institutional animal care and use committee (IACUC) guidelines.[9]

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamics, histology).

Disclaimer
This document is intended for research purposes only and provides a synthesis of publicly

available information. It is not a substitute for a thorough literature review and consultation with

institutional animal care and use committees. Researchers should optimize these protocols for

their specific experimental conditions and adhere to all relevant safety and ethical guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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